n4-Phenylpyrimidine-4,5,6-triamine
Description
N4-Phenylpyrimidine-4,5,6-triamine is a pyrimidine derivative featuring a phenyl substituent at the N4 position and amino groups at the 4, 5, and 6 positions of the pyrimidine ring. For instance, N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine (Mr = 305.38) demonstrates crystallographic orthorhombic symmetry (space group Pbca), emphasizing the structural diversity achievable through substitution patterns .
Properties
CAS No. |
71759-22-3 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-N-phenylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13,14,15) |
InChI Key |
DXEAIYPURXPWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n4-Phenylpyrimidine-4,5,6-triamine typically involves the reaction of 4,5,6-triaminopyrimidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n4-Phenylpyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
n4-Phenylpyrimidine-4,5,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of n4-Phenylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine
- Structure: Phenyl groups at N4 and N6, methyl groups at N4 and N6, and amino groups at positions 4, 5, and 6.
- Molecular Data : C18H19N5, Mr = 305.38; crystallizes in an orthorhombic system (a = 8.8859 Å, b = 14.360 Å, c = 25.121 Å) .
- Applications : Serves as a model for studying steric and electronic effects of substituents on pyrimidine cores. Its synthesis involves nucleophilic aromatic substitution, a common method for pyrimidine derivatives .
- Key Difference: Dual phenyl substitution enhances molecular rigidity compared to mono-substituted N4-phenyl analogs.
N4-Benzylpyrimidine-2,4,6-triamine
- Structure: Benzyl group at N4 and amino groups at positions 2, 4, and 6.
- Molecular Data : C11H13N5, Mr = 215.26; synthesized via reductive amination or coupling reactions .
- Applications : Used in medicinal chemistry for optimizing solubility via benzyl groups.
- Key Difference : Substitution at the 2-position and benzyl (vs. phenyl) at N4 alters electronic properties and bioavailability.
5-Nitrosopyrimidine-2,4,6-triamine
- Structure: Nitroso group at position 5 and amino groups at 2, 4, and 6.
- Applications : Listed as an impurity in pharmacopeial standards (e.g., British Pharmacopoeia) for triamterene, a diuretic drug .
2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine
- Structure : Pyrazolo-pyridine fused ring with fluorobenzyl and methyl substituents.
- Molecular Data : C18H17FN8, Mr = 364.4; used as a reference standard for Riociguat (a soluble guanylate cyclase stimulator) .
- Applications : Highlights the role of pyrimidine triamines in drug impurity profiling and regulatory compliance.
- Key Difference : Extended aromatic systems improve binding affinity but may increase toxicity risks .
N6-Benzyl-N4,N4-dimethylpyrimidine-4,5,6-triamine (8c)
- Structure: Benzyl at N6, dimethyl at N4, and amino groups at 4, 5, and 6.
- Synthesis : Achieved via sodium dithionite-mediated reduction (80% yield), demonstrating adaptability in substituent introduction .
- Key Difference: Dimethylamino groups enhance lipophilicity, influencing pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Substituents at N4 (e.g., phenyl, benzyl) modulate steric bulk and electronic effects, impacting reactivity and interaction with biological targets .
- Biological Relevance : Pyrimidine triamines with fluorinated or extended aromatic systems (e.g., Riociguat analogs) show promise in targeting specific enzymes but require toxicity profiling .
- Regulatory Significance : Impurities like 5-nitrosopyrimidine-2,4,6-triamine underscore the need for stringent analytical methods (e.g., HPLC) in pharmaceutical manufacturing .
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